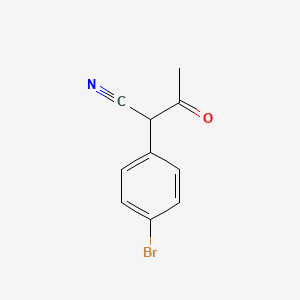

2-(4-Bromophenyl)-3-oxobutanenitrile

描述

Significance in Organic Synthesis and Building Block Chemistry

2-(4-Bromophenyl)-3-oxobutanenitrile is a significant reagent in organic synthesis, primarily valued as a versatile building block. chemimpex.com Its chemical architecture is defined by a β-ketonitrile core attached to a 4-bromophenyl group. This combination of functional groups provides multiple reaction pathways for constructing complex molecules, particularly heterocyclic compounds which are prevalent in medicinal chemistry and materials science. mdpi.com

The key features contributing to its utility include:

The β-Ketonitrile Moiety: The ketone and nitrile groups activate the intervening α-carbon, making its protons acidic and susceptible to deprotonation by a base. This facilitates a wide range of classical carbon-carbon bond-forming reactions, including alkylations and condensations.

Reactive Functional Groups: Both the carbonyl (keto) and the cyano (nitrile) groups can participate in cyclization and condensation reactions, serving as electrophilic or nucleophilic sites to build various ring systems.

The 4-Bromophenyl Group: The bromine atom on the phenyl ring is a crucial handle for post-synthesis modification. It readily participates in transition-metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings, allowing for the late-stage introduction of diverse substituents to fine-tune the properties of the final molecule.

This trifunctional nature allows chemists to employ this compound as a precursor in the synthesis of a variety of important chemical scaffolds, including substituted pyridines, pyrimidines, and thiophenes. ekb.egresearchgate.net

Role in Advanced Chemical Methodologies and Synthetic Design

The structural attributes of this compound make it an ideal substrate for several powerful and efficient chemical methodologies, particularly those aimed at the rapid assembly of heterocyclic rings.

Gewald Aminothiophene Synthesis: This compound is a prime candidate for the Gewald reaction, a multicomponent reaction that produces highly substituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org In this synthesis, a ketone, an activated nitrile, and elemental sulfur react in the presence of a base. wikipedia.org this compound can serve as both the ketone and the activated nitrile component. The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to yield a 2-aminothiophene derivative. wikipedia.orgumich.edu These thiophene (B33073) products are valuable intermediates in the development of pharmaceuticals and dyes. researchgate.net The efficiency of the Gewald reaction can often be improved with methodologies like microwave irradiation. wikipedia.org

Synthesis of Pyridines and Other Heterocycles: β-Ketonitriles are foundational starting materials for the synthesis of various nitrogen-containing heterocycles. Through condensation reactions with different reagents, this compound can be converted into:

Substituted Pyridines: Reaction with 1,3-dicarbonyl compounds or α,β-unsaturated ketones in the presence of an ammonia (B1221849) source can lead to the formation of the pyridine (B92270) ring. baranlab.org

Pyrimidines and Thiazoles: Condensation with reagents like urea, thiourea, or guanidine (B92328) provides access to pyrimidine (B1678525) scaffolds, while reaction with aminothiols can yield thiazole (B1198619) derivatives.

The reactivity of the active methylene (B1212753) group is central to its role in synthetic design, enabling its use in base-catalyzed condensation methodologies like the Thorpe-Ziegler reaction, which involves the self-condensation of nitriles. wikipedia.orgchem-station.com

Contemporary Research Landscape and Future Directions in Chemical Sciences

The ongoing interest in this compound and related structures is driven by the demand for novel molecules in drug discovery and materials science. The 4-bromophenyl moiety is particularly strategic, as it allows for the creation of molecular libraries through parallel synthesis and late-stage functionalization.

A significant area of contemporary research involves its potential application in organic electronics. It has been noted for possessing electron transfer properties, suggesting it could be a building block for new organic semiconductors or functional materials. biosynth.com The synthesis of sophisticated pyridine-3,5-dicarbonitriles containing carbazole (B46965) substituents, starting from precursors like 4-bromobenzaldehyde, highlights the utility of such brominated aromatics in creating electron-transporting materials with applications in optoelectronics. nih.gov

Future research directions are likely to focus on several key areas:

Multicomponent Reactions (MCRs): Expanding the scope of MCRs that utilize this compound to rapidly generate molecular complexity and build libraries of novel heterocyclic compounds for biological screening.

Green Chemistry: Developing more sustainable and efficient catalytic methods for the transformation of this building block, potentially using flow chemistry or novel catalytic systems to minimize waste and energy consumption.

Materials Science: Systematically exploring the synthesis of new polymers and functional organic materials derived from this compound to investigate their electronic, optical, and physical properties for applications in fields such as organic light-emitting diodes (OLEDs) and sensors.

Medicinal Chemistry: Using the compound as a scaffold to design and synthesize novel bioactive agents, leveraging the bromophenyl group for targeted modifications to optimize pharmacological activity.

Structure

3D Structure

属性

IUPAC Name |

2-(4-bromophenyl)-3-oxobutanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-7(13)10(6-12)8-2-4-9(11)5-3-8/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBODHHFICHANMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C#N)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 2 4 Bromophenyl 3 Oxobutanenitrile

Established Synthetic Routes to 2-(4-Bromophenyl)-3-oxobutanenitrile and Analogues

The preparation of this compound and its structural analogues often leverages common precursors and well-defined reaction pathways. One of the prominent methods involves the use of substituted chalcones.

Preparation from Substituted Chalcone (B49325) Precursors

A key synthetic route to the structural backbone of 2-(aryl)-3-oxobutanenitriles involves the reaction of α,β-unsaturated ketones, known as chalcones, with a cyanide source. acs.orgacs.orgnih.gov Specifically, the synthesis of an analogue, 4-(2-Aminophenyl)-2-(4-bromophenyl)-4-oxobutanenitrile, has been demonstrated starting from 4-bromo-2′-aminochalcone. acs.orgacs.orgnih.gov This reaction proceeds via a conjugate addition of the cyanide nucleophile to the enone system of the chalcone. The chalcone precursor itself is typically synthesized through a base-catalyzed Claisen-Schmidt condensation of an appropriate substituted acetophenone (B1666503) and a substituted benzaldehyde. researchgate.net This methodology provides a reliable pathway to the target butanenitrile framework.

Reaction Conditions and Yield Optimization

The efficiency of the synthesis from chalcone precursors is highly dependent on the specific reaction conditions. In the documented synthesis of 4-(2-Aminophenyl)-2-(4-bromophenyl)-4-oxobutanenitrile, the reaction is performed using potassium cyanide (KCN) as the cyanide source in a dimethyl sulfoxide (B87167) (DMSO) solvent system. acs.orgacs.orgnih.gov

The reaction involves charging a flask with the chalcone precursor (e.g., 4-bromo-2′-aminochalcone), acetic acid, and DMSO. acs.orgnih.gov A solution of potassium cyanide in water is then added dropwise to the stirred mixture. acs.orgnih.gov The reaction is subsequently heated, for instance at 50 °C for one hour, to drive the conversion to completion. acs.orgnih.gov Following the reaction, a standard aqueous work-up and purification by chromatographic methods are typically required to isolate the final product. For the synthesis of 4-(2-Aminophenyl)-2-(4-bromophenyl)-4-oxobutanenitrile from its chalcone precursor, a yield of 48% has been reported under these conditions. nih.gov

| Precursor | Reagents | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-bromo-2′-aminochalcone | KCN, Acetic Acid | DMSO/Water | 50 °C | 1 h | 48% | nih.gov |

Multicomponent Reaction Strategies Incorporating this compound

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single step. bohrium.comrsc.org These reactions are prized for their efficiency and atom economy. bohrium.com β-Ketonitriles, including analogues of this compound, serve as valuable building blocks in such reactions, particularly for the synthesis of highly substituted pyrroles. rsc.orgnih.govorientjchem.org

Integration into Pyrrole (B145914) Framework Synthesis

The synthesis of polysubstituted pyrroles, a core motif in many pharmaceuticals and natural products, can be efficiently achieved through MCRs. bohrium.comresearchgate.net A one-pot, three-component reaction has been developed that utilizes 3-oxobutanenitrile (B1585553) (an analogue of the title compound), phenacyl alcohols, and anilines to produce a library of pyrrole derivatives. nih.gov

In this acetic acid-catalyzed procedure, the reaction between a phenacyl alcohol, 3-oxobutanenitrile, and an aniline (B41778) derivative yields the corresponding substituted pyrrole. For example, the reaction of 1-(4-chlorophenyl)-2-hydroxyethan-1-one with 3-oxobutanenitrile and 4-chloroaniline (B138754) resulted in the desired pyrrole product in 64% yield. nih.gov This strategy highlights the potential for this compound to be employed in similar MCRs to generate diverse pyrrole-based molecular frameworks. nih.gov

| Phenacyl Alcohol Component | Amine Component | Nitrile Component | Yield | Reference |

|---|---|---|---|---|

| 1-(4-chlorophenyl)-2-hydroxyethan-1-one | 4-chloro aniline | 3-oxobutanenitrile | 64% | nih.gov |

| 2-hydroxy-1-(p-tolyl)ethan-1-one | 4-fluoroaniline | 3-oxobutanenitrile | 60% | nih.gov |

| 1-(4-bromophenyl)-2-hydroxyethan-1-one | 4-fluoroaniline | 3-oxobutanenitrile | 62% | nih.gov |

Mechanistic Considerations in the Synthesis of this compound

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. The synthesis of nitriles often involves nucleophilic reactions where the cyanide ion plays a central role.

Nucleophilic Addition-Elimination Mechanisms in Related Nitrile Syntheses

The term nucleophilic addition-elimination typically describes reactions at a carbonyl or carbonyl-like group where a nucleophile adds, and a leaving group is subsequently expelled. savemyexams.com However, in the context of synthesizing this compound from a chalcone precursor, the key mechanistic step is a conjugate nucleophilic addition (or Michael addition). acs.org

In this mechanism, the cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic β-carbon of the α,β-unsaturated carbonyl system of the chalcone. numberanalytics.com This attack breaks the carbon-carbon π-bond, creating a resonance-stabilized enolate intermediate. The negative charge is delocalized across the oxygen, α-carbon, and β-carbon. Subsequently, protonation of this enolate intermediate, typically at the α-carbon, yields the final β-ketonitrile product. This process is a pure addition reaction, as no group is eliminated from the substrate. The polarity of the cyano group, with its electron-withdrawing nature, makes the nitrile a versatile functional group for further transformations. numberanalytics.com

Derivations and Analogues via Precursor Modification

The generation of derivatives and analogues of this compound is primarily achieved through strategic modifications of its precursors or advanced intermediates. These modifications allow for the introduction of diverse functional groups and the construction of more complex molecular architectures, enabling the exploration of structure-activity relationships for various applications. Key methodologies include the alteration of advanced aminophenyl precursors and the functionalization of the bromophenyl moiety via cross-coupling reactions.

Modification of Advanced Intermediates

One significant pathway to complex derivatives involves the use of precursors like 4-(2-aminophenyl)-2-(4-bromophenyl)-4-oxobutanenitrile. acs.org This intermediate, which contains the core structure of the target compound, can undergo intramolecular cyclization reactions to form heterocyclic systems. nih.gov However, modifications to the precursor, specifically the aniline moiety, can dramatically alter the reaction's course, leading to a variety of analogues. acs.org

For instance, when the primary amino group in 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles is alkylated to a secondary amine before the cyclization step, the reaction pathway diverges. Instead of the expected N-substituted indolinones, a side reaction involving the hydrolytic cleavage of the cyano group becomes dominant. acs.orgacs.org Treatment of N-methylated or N-benzylated precursors with potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (DMSO) results in the formation of 2-aroyl-3-hydroxyindoles rather than the anticipated 2-(3-oxoindolin-2-ylidene)acetonitriles. acs.org This demonstrates that modifying the precursor by N-alkylation reroutes the synthetic outcome, yielding a distinct class of analogues. acs.org

An alternative, more successful strategy involves a one-pot approach where the initial cyclization of the primary amine precursor is followed by in situ alkylation. acs.org This method avoids the problematic side reactions and efficiently produces a range of N-substituted 2-(3-oxoindolin-2-ylidene)acetonitrile derivatives. nih.gov This process highlights how the timing and nature of precursor modification are critical for directing the synthesis toward desired analogues. acs.org

| Precursor Modification | Reaction Pathway | Resulting Analogue Class | Specific Example Product |

|---|---|---|---|

| Primary Aniline (Unmodified) | Base-assisted oxidative cyclization | (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles | (E)-2-(3-Oxoindolin-2-ylidene)-2-(p-tolyl)acetonitrile nih.gov |

| N-Methylation (Prior to cyclization) | Hydrolytic cleavage of cyano group | 2-Aryloyl-3-hydroxyindoles | Not specified |

| N-Benzylation (Prior to cyclization) | Hydrolytic cleavage of cyano group | 2-Aryloyl-3-hydroxyindoles | Ketone 11ea acs.org |

| Primary Aniline | One-pot cyclization and in situ N-methylation | N-Alkylated 2-(3-oxoindolin-2-ylidene)acetonitriles | N-Methylated product 7da acs.org |

| Primary Aniline | One-pot cyclization and in situ N-benzylation | N-Alkylated 2-(3-oxoindolin-2-ylidene)acetonitriles | N-Benzylated product 7ea acs.org |

Modification via Cross-Coupling Reactions

The bromine atom on the phenyl ring of this compound serves as a versatile functional handle for creating a vast library of analogues. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are exceptionally well-suited for this purpose. mdpi.comwikipedia.org This reaction involves coupling the aryl bromide with an organoboron species, typically an arylboronic acid, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org

This methodology allows for the direct formation of a carbon-carbon bond between the phenyl ring of the precursor and a wide variety of other aryl or heteroaryl systems. mdpi.com The reaction conditions are generally tolerant of many functional groups, making it a robust method for diversification. mdpi.com By selecting different arylboronic acids, chemists can systematically modify the structure, attaching electron-donating or electron-withdrawing groups to explore their electronic and steric effects. This approach is a cornerstone in medicinal chemistry and materials science for generating libraries of analogues from a common brominated precursor. mdpi.com

| Coupling Partner (Arylboronic Acid) | Resulting Phenyl Substitution | Analogue Class |

|---|---|---|

| Phenylboronic acid | Biphenyl (B1667301) | Biphenyl derivatives |

| 4-Methoxyphenylboronic acid | 4'-Methoxy-[1,1'-biphenyl] | Electron-rich biphenyl derivatives |

| 4-(Trifluoromethyl)phenylboronic acid | 4'-(Trifluoromethyl)-[1,1'-biphenyl] | Electron-poor biphenyl derivatives |

| Thiophene-2-boronic acid | Thiophen-2-ylphenyl | Heteroaryl-aryl derivatives |

| Pyridine-3-boronic acid | Pyridin-3-ylphenyl | Heteroaryl-aryl derivatives |

Intramolecular Cyclization Pathways

A key transformation of this compound derivatives is their ability to undergo intramolecular cyclization to form fused ring systems. This process is particularly efficient when an amino group is present at the ortho position of an adjacent phenyl ring, as seen in 4-(2-aminophenyl)-2-(4-bromophenyl)-4-oxobutanenitrile.

A highly efficient method has been developed for the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles through the base-assisted oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, including the 4-bromophenyl derivative. nih.govnih.gov This transformation is typically carried out using a base such as potassium hydroxide (KOH) in a solvent like dimethyl sulfoxide (DMSO), which also serves as the oxidant. nih.govacs.org The reaction proceeds smoothly for substrates with a primary aniline group, leading to the formation of the corresponding indolinone derivatives in good yields. nih.govacs.org

This synthetic approach provides an advantageous alternative to other methods, such as those starting from isatins or ortho-nitrochalcones, and allows for the creation of a diverse library of these valuable heterocyclic compounds. mdpi.com The reaction has been shown to be scalable, with preparative scale syntheses (up to 2.00 mmol) achieving high isolated yields. nih.gov

| Starting Material | Product | Yield | Reference |

|---|---|---|---|

| 4-(2-Amino-5-bromophenyl)-2-(4-bromophenyl)-4-oxobutanenitrile | (E)-2-(5-Bromo-3-oxoindolin-2-ylidene)-2-(4-bromophenyl)acetonitrile | 72% | nih.gov |

The mechanism of this transformation has been investigated and is understood to proceed through a sequence of steps involving nucleophilic attack and oxidation. nih.govacs.org

The core of the reaction is a nucleophilic intramolecular cyclization. nih.govnih.gov The process is believed to commence with the base-assisted deprotonation of the α-carbon (the carbon atom between the carbonyl and cyano groups) of the butanenitrile backbone. nih.govacs.org This generates a nucleophilic enolate intermediate. nih.govacs.org

Following the initial steps, a subsequent nucleophilic 5-exo-trig cyclization occurs, where the ortho-amino group attacks the carbonyl carbon. acs.org This attack leads to the formation of the five-membered indolinone ring, a key intermediate on the path to the final product. acs.org

Mechanistic Investigations of Cyclization Processes

Functional Group Interconversions and Derivatization

Beyond cyclization, the functional groups within this compound and its derivatives can undergo various chemical transformations. The nitrile group, in particular, is a versatile handle for further derivatization.

The nitrile functional group is susceptible to hydrolysis under both acidic and basic conditions, typically yielding a carboxylic acid via an amide intermediate. libretexts.orgyoutube.com In the context of the oxidative cyclization of related compounds, the stability of the nitrile group is dependent on the substrate's structure. nih.govacs.org

For instance, when starting materials possessing a secondary aniline group (N-substituted derivatives) are subjected to the base-assisted cyclization conditions, the reaction takes a different path. nih.govacs.org Instead of the desired cyclization, these substrates preferentially undergo a side reaction that involves the hydrolytic cleavage of the cyano group. nih.govacs.org This cleavage leads to the formation of 2-acylindoles as the sole products in moderate yields, demonstrating a competing reaction pathway where the nitrile is eliminated. acs.org This outcome highlights that N-substitution on the aniline moiety can fundamentally alter the reactivity, favoring nitrile cleavage over the desired oxidative cyclization. acs.orgacs.org

Reactivity at the Ketone Moiety

The ketone functional group in this compound is a key site for chemical transformations, particularly reduction reactions. The carbonyl carbon is electrophilic and susceptible to attack by nucleophilic reducing agents. Biocatalytic reduction offers a highly selective method for converting the ketone into a secondary alcohol, yielding chiral β-hydroxy nitriles, which are valuable intermediates in pharmaceutical synthesis. acs.orgacs.org

Studies on various aromatic β-ketonitriles demonstrate that carbonyl reductases can efficiently catalyze the asymmetric reduction of the ketone. For example, a recombinant carbonyl reductase from Candida magnoliae (CMCR) has been used to reduce a range of aromatic β-ketonitriles to their corresponding (R)-β-hydroxy nitriles with high enantioselectivity. acs.org This enzymatic approach avoids competing side reactions, such as α-ethylation, which can occur when using whole-cell biocatalysts like baker's yeast in the presence of ethanol. acs.orgresearchgate.net The resulting β-hydroxy nitriles can be further hydrolyzed by nitrilase enzymes to produce optically pure β-hydroxy carboxylic acids. acs.org

| Substrate (Aromatic β-ketonitrile) | Product ((R)-β-hydroxy nitrile) | Enantiomeric Excess (ee) | Biocatalyst |

|---|---|---|---|

| 3-Oxo-3-phenylpropanenitrile | (R)-3-Hydroxy-3-phenylpropanenitrile | >99% | CMCR |

| 3-(4-Chlorophenyl)-3-oxopropanenitrile | (R)-3-(4-Chlorophenyl)-3-hydroxypropanenitrile | >99% | CMCR |

| 3-(4-Methylphenyl)-3-oxopropanenitrile | (R)-3-Hydroxy-3-(4-methylphenyl)propanenitrile | >99% | CMCR |

| 3-(4-Methoxyphenyl)-3-oxopropanenitrile | (R)-3-Hydroxy-3-(4-methoxyphenyl)propanenitrile | >99% | CMCR |

This table illustrates the high stereoselectivity of the enzymatic reduction of the ketone moiety in compounds structurally similar to this compound. Data adapted from studies on biocatalytic reductions. acs.org

Chemical Modifications of the Bromophenyl Substituent (e.g., Cross-Coupling Reactions)

The aryl bromide functionality of the this compound molecule is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions are particularly prominent for modifying such aryl halides.

Common cross-coupling reactions applicable to the bromophenyl group include:

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to form a biaryl or styrenyl derivative.

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base, yielding an aryl alkyne.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Buchwald-Hartwig Amination: Formation of a C-N bond by reacting the aryl bromide with an amine in the presence of a palladium catalyst and a strong base.

A notable application that combines modification of the bromophenyl group with subsequent transformations is the Buchwald modification of the Fischer indole (B1671886) synthesis. In this approach, an aryl bromide is first cross-coupled with a hydrazone using a palladium catalyst to form the N-arylhydrazone intermediate in situ, which then undergoes acid-catalyzed cyclization to form the indole. wikipedia.org This strategy could theoretically be applied to this compound, where the bromophenyl group first participates in the C-N bond formation, followed by the ketone moiety engaging in the cyclization step.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Functional Group |

|---|---|---|---|

| Suzuki | Ar'-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | Biaryl (Ar-Ar') |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | Aryl Alkyne (Ar-C≡C-R) |

| Heck | H₂C=CHR | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Styrene derivative (Ar-CH=CHR) |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, BINAP, NaOt-Bu | Arylamine (Ar-NR₂) |

This table summarizes common palladium-catalyzed cross-coupling reactions that can be used to modify the bromophenyl substituent.

Base-Mediated Transformations

Reactions with Strong Bases in Aprotic Solvents

The carbon atom situated between the ketone and nitrile groups (the α-carbon) in this compound is flanked by two electron-withdrawing groups, making its attached hydrogen atom significantly acidic. Treatment with a strong base in an aprotic solvent leads to the rapid deprotonation of this α-carbon to form a resonance-stabilized enolate ion. libretexts.org

Commonly used strong bases for this purpose include lithium diisopropylamide (LDA), sodium hydride (NaH), and lithium hexamethyldisilazide (LHMDS). bham.ac.uk The choice of base and solvent is critical. Strong, non-nucleophilic, sterically hindered bases like LDA are often preferred as they can quantitatively and irreversibly convert the β-ketonitrile into its enolate at low temperatures in aprotic solvents like tetrahydrofuran (B95107) (THF), minimizing side reactions. libretexts.orgbham.ac.uk The resulting enolate is a potent nucleophile and can be used in subsequent alkylation or acylation reactions to form new carbon-carbon bonds at the α-position. libretexts.org

The use of sodium hydride (NaH) in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) must be approached with caution. NaH can act not only as a base but also as a reducing agent, potentially leading to side reactions with the solvent, especially in the presence of an electrophile. nih.govresearchgate.net

| Base | Abbreviation | pKa of Conjugate Acid | Typical Solvent | Key Characteristics |

|---|---|---|---|---|

| Lithium Diisopropylamide | LDA | ~36 | THF, Diethyl ether | Strong, non-nucleophilic, sterically hindered; forms kinetic enolates. |

| Sodium Hydride | NaH | ~35 (H₂) | THF, DMF | Strong base, insoluble; can have reducing properties. nih.gov |

| Lithium Hexamethyldisilazide | LHMDS | ~26 | THF | Strong, non-nucleophilic base. |

| Sodium Ethoxide | NaOEt | ~16 (EtOH) | Ethanol | Weaker base, typically used in protic solvents, establishes equilibrium. |

This table compares common bases used for the formation of enolates from carbonyl compounds.

Formation of Substituted Indoles and Related Heterocyclic Ketones

The structure of this compound contains the necessary functionalities to serve as a precursor for the synthesis of complex heterocyclic systems, most notably indoles.

One of the most classic methods for indole synthesis is the Fischer indole synthesis . wikipedia.orgnih.gov This reaction involves the acid-catalyzed condensation of a phenylhydrazine (B124118) with an aldehyde or ketone, followed by a researchgate.netresearchgate.net-sigmatropic rearrangement and cyclization to form the indole ring. wikipedia.orgresearchgate.net In this context, this compound can serve as the ketone component. Reaction with a substituted or unsubstituted phenylhydrazine under acidic conditions (e.g., using HCl, H₂SO₄, or Lewis acids) would first form a phenylhydrazone intermediate. nih.gov Subsequent rearrangement and elimination of ammonia (B1221849) would yield a substituted indole. wikipedia.org

Furthermore, related heterocyclic ketones can be synthesized from similar precursors. A study by Koutentis et al. demonstrated the base-assisted oxidative cyclization of 4-(2-aminophenyl)-2-(4-bromophenyl)-4-oxobutanenitrile. acs.orgnih.gov In this reaction, the primary aniline group attacks the ketone carbonyl intramolecularly, and subsequent oxidation leads to the formation of 2-(1-(4-bromophenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile), a complex heterocyclic ketone. acs.orgnih.gov This showcases how the core structure can be transformed into indolinone-based systems through base-mediated intramolecular cyclization.

Kinetic and Mechanistic Studies of this compound Reactions

Hammett Studies for Substituent Effects on Reaction Rates

The Hammett equation is a powerful tool in physical organic chemistry used to quantify the influence of meta- and para-substituents on the reactivity of an aromatic substrate. wikipedia.orglibretexts.org The equation is expressed as:

log(k/k₀) = σρ

Where:

k is the rate constant for the reaction of the substituted reactant.

k₀ is the rate constant for the reaction of the unsubstituted (hydrogen) reactant.

σ (sigma) is the substituent constant , which depends only on the specific substituent and its position (meta or para). It reflects the electronic effect (inductive and resonance) of the substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values. dalalinstitute.com

ρ (rho) is the reaction constant , which is characteristic of a given reaction under specific conditions. It measures the sensitivity of the reaction to the electronic effects of the substituents. wikipedia.org

A Hammett study on a reaction involving this compound would involve synthesizing a series of analogues with different para-substituents (e.g., -NO₂, -Cl, -CH₃, -OCH₃) in place of the bromine atom. The rate constants for a specific reaction, such as base-mediated enolate formation or a subsequent nucleophilic attack, would be measured for each compound.

A plot of log(k/k₀) versus the known σ values for each substituent would yield a straight line with a slope equal to ρ. dalalinstitute.com

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting that negative charge is developing in the transition state relative to the ground state (e.g., formation of an enolate).

A negative ρ value indicates that the reaction is accelerated by electron-donating groups, suggesting that positive charge is developing in the transition state.

The magnitude of ρ indicates the degree of sensitivity of the reaction to substituent effects. libretexts.org

| Substituent (para-position) | Hammett Substituent Constant (σₚ) | Electronic Effect |

|---|---|---|

| -NO₂ | +0.78 | Strongly Electron-Withdrawing |

| -CN | +0.66 | Strongly Electron-Withdrawing |

| -Br | +0.23 | Weakly Electron-Withdrawing |

| -Cl | +0.23 | Weakly Electron-Withdrawing |

| -H | 0.00 | Reference |

| -CH₃ | -0.17 | Weakly Electron-Donating |

| -OCH₃ | -0.27 | Moderately Electron-Donating |

| -NH₂ | -0.66 | Strongly Electron-Donating |

This table provides standard Hammett σₚ constants for various para-substituents, which would be used in a kinetic study. wikipedia.org

Based on a comprehensive review of the available scientific literature, there is currently no specific research detailing the direct identification of radical intermediates for the compound This compound .

Reactivity and Transformational Chemistry of 2 4 Bromophenyl 3 Oxobutanenitrile

Identification of Reactive Intermediates

Detailed experimental studies, such as those employing Electron Spin Resonance (ESR) spectroscopy or chemical trapping experiments, have not been reported for 2-(4-Bromophenyl)-3-oxobutanenitrile to definitively identify and characterize radical species generated during its transformations.

While the molecular structure of this compound contains moieties that could potentially form radical intermediates under specific conditions (e.g., homolytic cleavage of the carbon-bromine bond under photolytic or high-temperature conditions to form an aryl radical, or single-electron transfer to the keto group to form a ketyl radical anion), such pathways remain hypothetical for this compound in the absence of direct research findings.

Mechanistic studies on structurally related β-ketonitriles and their derivatives primarily document ionic intermediates, such as enolates, which leverage the acidity of the α-carbon situated between the ketone and nitrile groups. For instance, the oxidative cyclization of the related compound 4-(2-aminophenyl)-2-(4-bromophenyl)-4-oxobutanenitrile is proposed to proceed through the formation of an enolate intermediate, not a radical species.

Therefore, a scientifically accurate discussion on the identified radical intermediates of this compound cannot be provided at this time. Further research is required to investigate the potential for radical-mediated reactivity and to isolate or detect any such transient species.

Therefore, it is not possible to provide the specific data and detailed research findings requested for the following sections and subsections of the article:

Prediction of Reactivity and Selectivity via Computational Simulations

Computational simulations are a powerful tool for predicting the reactivity and selectivity of a molecule like this compound. Such studies would typically employ methods like Density Functional Theory (DFT) to model the molecule's behavior in chemical reactions. By calculating the energies of potential reactants, transition states, and products, a reaction pathway can be mapped out. This allows for the prediction of the most likely sites for electrophilic or nucleophilic attack, as well as the stereochemical and regiochemical outcomes of reactions.

For this compound, computational models could predict its reactivity towards various reagents. For instance, the presence of the nitrile and ketone functional groups suggests a susceptibility to nucleophilic addition reactions. Simulations could determine whether the carbon of the nitrile or the carbonyl carbon is the more electrophilic center and thus the more probable site of attack. Furthermore, the influence of the bromophenyl group on the reactivity of these functional groups could be quantified. However, specific computational studies predicting the reactivity and selectivity of this particular compound have not been identified in the current body of scientific literature.

Electronic Properties and Electron Transfer Characteristics

The electronic properties of a molecule are fundamental to understanding its behavior, including its potential use in materials science, such as in organic electronics. biosynth.com Computational chemistry provides essential tools for elucidating these properties.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

For this compound, an FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. This would reveal which parts of the molecule are most involved in electron donation and acceptance. For instance, it could be hypothesized that the HOMO is localized on the electron-rich bromophenyl ring, while the LUMO is centered on the electron-withdrawing nitrile and ketone groups. The precise energies and distributions, however, would require specific quantum chemical calculations that are not currently published.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

(Note: This table is for illustrative purposes only, as specific computational data for this compound is not available in the reviewed literature.)

The distribution of electron density within a molecule is key to its physical and chemical properties. Computational methods can calculate the partial atomic charges on each atom, providing a quantitative picture of the charge distribution. This information helps in understanding intermolecular interactions and predicting reactive sites.

An electrostatic potential (ESP) map is a visual representation of the charge distribution on the surface of a molecule. libretexts.org It is a valuable tool for predicting how a molecule will interact with other molecules. deeporigin.comnumberanalytics.com Regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are likely to be sites for electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack.

For this compound, an ESP map would likely show negative potential around the oxygen of the carbonyl group and the nitrogen of the nitrile group, indicating these as potential sites for interaction with electrophiles or for hydrogen bonding. Positive potential might be expected around the hydrogen atoms. The bromine atom would also influence the electrostatic potential of the phenyl ring. Without specific computational studies, a precise and detailed ESP map for this compound cannot be presented.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the elucidation of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Interpretation

¹H NMR spectroscopy focuses on the hydrogen nuclei (protons) within a molecule. The spectrum for 2-(4-Bromophenyl)-3-oxobutanenitrile is expected to show distinct signals corresponding to the different types of protons present. The aromatic protons on the bromophenyl ring typically appear as a set of doublets due to their coupling with adjacent protons. The methine proton, situated between the carbonyl and cyano groups, would likely produce a singlet, while the methyl protons of the acetyl group would also appear as a singlet, but further upfield.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Aromatic Protons (H-Ar) |

| Data not available | Data not available | Data not available | Methine Proton (-CH(CN)-) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. Key signals would include those for the carbonyl carbon of the ketone, the carbon of the nitrile group, and the various carbons of the aromatic ring, including the carbon atom bonded to the bromine.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| Data not available | Carbonyl Carbon (C=O) |

| Data not available | Nitrile Carbon (C≡N) |

| Data not available | Aromatic Carbons (C-Ar) |

| Data not available | Methine Carbon (-CH(CN)-) |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. A strong, sharp peak is expected for the nitrile (C≡N) stretching vibration. Another strong absorption would be observed for the carbonyl (C=O) group of the ketone. The spectrum would also show peaks corresponding to C-H bonds in the aromatic ring and the methyl group, as well as the C-Br stretching vibration.

Table 3: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| Data not available | Stretching | C≡N (Nitrile) |

| Data not available | Stretching | C=O (Ketone) |

| Data not available | Stretching | C-H (Aromatic) |

| Data not available | Stretching | C-H (Aliphatic) |

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of this compound. The technique can differentiate between compounds with the same nominal mass but different chemical formulas. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Table 4: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | Data not available |

Note: Specific experimental data for the spectroscopic analyses of this compound were not available in the searched resources. The tables represent the types of data expected from these analyses.

Applications in Complex Molecular Synthesis and Materials Science Research

Building Block in Pharmaceutical Synthesis

The structural motifs present in 2-(4-Bromophenyl)-3-oxobutanenitrile are frequently found in pharmaceutically active compounds. The bromophenyl group can participate in cross-coupling reactions, while the keto-nitrile portion is a precursor to a wide array of heterocyclic systems, which are foundational to many drug classes.

Design and Synthesis of Drug Candidate Intermediates

This compound serves as a critical starting material for constructing intermediates used in drug discovery. The presence of the 4-bromophenyl moiety is significant, as this group is a key feature in various approved drugs. For instance, the dual endothelin receptor antagonist Macitentan contains a 5-(4-bromophenyl)pyrimidine core, highlighting the importance of this structural unit in modern medicinal chemistry. researchgate.net The compound's utility is demonstrated in its potential to be transformed into complex heterocyclic structures, which are prevalent in many therapeutic agents.

Research has shown that related bromophenyl oxobutanenitrile derivatives can undergo efficient intramolecular cyclization to produce complex scaffolds. acs.org For example, a similar compound, 4-(2-aminophenyl)-2-(4-bromophenyl)-4-oxobutanenitrile, is used to synthesize (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles, which are of interest in medicinal chemistry. acs.org This type of transformation showcases how the core structure of this compound can be elaborated into more complex molecular architectures for drug candidates. The versatility of aryl nitriles as intermediates allows for their conversion into essential functional groups like acids, amides, and amines, further expanding their utility in pharmaceutical synthesis. researchgate.net

Table 1: Example Synthesis Using a Related Oxobutanenitrile Derivative acs.org

| Step | Reactant | Reagents | Conditions | Product |

| 1 | 4-bromo-2′-aminochalcone | KCN, Acetic Acid, DMSO | 50 °C, 1 h | 4-(2-Aminophenyl)-2-(4-bromophenyl)-4-oxobutanenitrile |

| 2 | 4-(2-Aminophenyl)-4-oxobutanenitrile derivative | KOH, DMSO | Room Temperature | (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitrile |

Contribution to Medicinal Chemistry Research Platforms

In the field of medicinal chemistry, generating large libraries of diverse compounds is essential for identifying new drug leads. This compound is an ideal scaffold for such platforms due to its inherent reactivity. The 3-oxobutanenitrile (B1585553) core is a well-established component in multi-component reactions, which allow for the rapid assembly of complex molecules from simple starting materials.

A notable example is the synthesis of pyrrole-based drug candidates. Research has demonstrated that 3-oxobutanenitrile can react with α-hydroxyketones and anilines in a three-component synthesis to produce a variety of N-substituted 2,3,5-functionalized pyrroles. mdpi.com This methodology has been used to obtain several promising drug candidates, including COX-2 selective NSAIDs and antituberculosis lead compounds. mdpi.com By employing this compound in such a reaction, medicinal chemists can systematically generate a library of novel pyrrole (B145914) derivatives containing the 4-bromophenyl group, enabling the exploration of structure-activity relationships and the optimization of lead compounds.

Intermediate in Agrochemical Development

The development of novel agrochemicals, such as herbicides, insecticides, and fungicides, often relies on synthetic intermediates that can be used to build complex molecular structures. Aryl nitriles are recognized as important intermediates in the agrochemical industry. researchgate.net Compounds like 4-(4-Bromophenyl)-4-oxobutanenitrile, an isomer of the subject compound, are noted for their utility in the development of agrochemicals. chemimpex.com The chemical reactivity of this compound makes it a versatile precursor for creating a range of molecules that can be screened for potential agrochemical activity. The brominated aromatic ring and the reactive nitrile group are functionalities that appear in numerous commercial pesticides and herbicides.

Development of Advanced Materials

Beyond life sciences, the unique properties of this compound make it a candidate for research in materials science. The introduction of specific functional groups into polymers and coatings can significantly alter their physical and chemical properties.

Integration into Polymer Architectures and Composites

The incorporation of bromophenyl groups into polymer chains is a known strategy for modifying material properties. For example, copolymers of N-(4-bromophenyl)-2-methacrylamide have been synthesized and studied for their thermal characteristics. researchgate.netresearchgate.net These studies demonstrate that the presence of the bromophenyl moiety influences the thermal stability of the resulting polymer. Given that this compound possesses reactive sites (the ketone and nitrile groups), it could potentially be used as a monomer or a precursor to a monomer for creating functional polymers with tailored properties such as enhanced thermal resistance or specific reactivity. Benzimidazole derivatives, which can be synthesized from related bromophenylacetonitrile precursors, are also used in composite materials, indicating another pathway through which this compound could contribute to materials science. guidechem.com

Table 2: Thermal Properties of Copolymers Containing N-(4-bromophenyl)-2-methacrylamide (BrPMAAm) researchgate.net

| Copolymer Composition (BrPMAAm mole fraction) | Glass Transition Temperature (Tg) | 10% Weight Loss Temperature |

| 0.28 | 136 °C | 313 °C |

| 0.44 | 141 °C | 315 °C |

| 0.64 | 148 °C | 320 °C |

Role in Novel Coatings and Surface Modifications

Advanced coatings are designed to provide surfaces with enhanced properties, such as improved durability, corrosion resistance, and wear reduction. mdpi.com The development of these coatings often involves the use of specialized polymers and composites. Functional polymers derived from precursors like this compound could be integrated into coating formulations. For instance, the thermal stability imparted by the bromophenyl group could be advantageous in coatings designed for high-temperature applications. researchgate.netresearchgate.net Furthermore, the nitrile group on the molecule could be chemically modified post-polymerization to anchor other molecules to a surface, allowing for sophisticated surface modifications and the creation of multifunctional coatings.

Potential in Organic Electronics and Optoelectronic Devices

The structural framework of this compound suggests potential, though not yet extensively explored, applications in the field of organic electronics. Organic molecules utilized in electronic and optoelectronic devices often possess specific characteristics, such as extended π-conjugated systems, tunable energy levels (HOMO/LUMO), and the ability to self-assemble into ordered structures.

The key features of this compound relevant to this field include:

The Bromophenyl Group: The presence of a bromine atom on the phenyl ring can influence the electronic properties of the molecule through inductive and resonance effects. Halogen atoms are also known to facilitate intermolecular interactions (halogen bonding), which can play a role in the solid-state packing and morphology of thin films, a critical factor for charge transport in organic semiconductors.

The β-Ketonitrile Moiety: This functional group offers significant synthetic versatility. It can serve as a handle to build more complex, conjugated molecules necessary for electronic applications. For instance, β-ketonitriles can participate in condensation reactions to form heterocyclic systems like pyridines and pyrimidines, which are common cores in organic electronic materials. rsc.org Reactions involving active methylene (B1212753) compounds, such as β-ketonitriles, have been used to prepare precursors for polymeric materials. researchgate.net

While direct application of this compound in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs) has not been detailed in current literature, its role as a precursor is plausible. Its structure could be modified to create donor-acceptor molecules or larger aromatic systems with desirable photophysical and electronic properties.

Utilization in Biochemical and Biological Process Research

The incorporation of nitrile and bromophenyl groups into organic scaffolds is a common strategy in medicinal chemistry and biochemical research. The nitrile group can act as a bioisostere for other functional groups and can participate in key binding interactions with biological targets. nih.gov

Studies of Enzyme Interactions and Reaction Mechanisms

While specific studies detailing the interaction of this compound with enzymes are not prominent, the general class of β-ketonitriles serves as a valuable precursor for synthesizing biologically active heterocyclic compounds. nih.gov These synthesized molecules are frequently used in screening for enzyme inhibitory activity. The nitrile functional group itself is found in numerous approved pharmaceutical agents and is known to sometimes enhance binding affinity with target proteins. nih.gov For example, various nitrile-containing compounds have been synthesized and evaluated for their inhibitory effects on enzymes like monoamine oxidase (MAO).

The reactivity of the β-ketonitrile moiety allows for its conversion into a wide array of pharmacologically relevant structures. Therefore, this compound is best viewed as a versatile starting material for creating libraries of compounds to be tested in enzyme assays.

Elucidation of Metabolic Pathways and Cellular Processes

Nitrile-containing compounds are present in nature and play roles in various biological processes, including chemical defense and nitrogen metabolism. sdu.edu.cn In research, molecules containing a nitrile group are sometimes used as probes or metabolic precursors. However, there is no specific, publicly available research that documents the use of this compound for the direct elucidation of metabolic pathways or cellular processes. Its primary contribution in this area remains as an intermediate in the synthesis of more complex molecules that may be designed for such biological investigations.

Application as an Analytical Chemistry Standard and in Method Development

An analytical standard is a highly pure and stable compound used as a reference material in qualitative or quantitative analysis. scbt.coma-2-s.com Such standards are crucial for the accuracy and validation of analytical methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

For this compound to be used as an analytical standard, it would need to be produced and maintained at a very high purity level. Its potential applications in this domain include:

Reference Standard: It could serve as a reference standard for the identification and quantification of itself as a process intermediate or impurity in the manufacturing of derivative products, such as pharmaceuticals or specialty chemicals.

Method Development: In the development of new analytical methods, a pure standard of this compound would be essential for method validation, including the determination of specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

Although the compound is commercially available, its formal establishment as a certified reference material for specific analytical methods is not widely documented. The general importance of nitriles in industrial and pharmaceutical chemistry underscores the necessity for robust analytical methods for their control, suggesting a potential future role for compounds like this compound in analytical science. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈BrNO |

| Molecular Weight | 238.08 g/mol |

| CAS Number | 6186-21-6 |

| Functional Groups | Bromophenyl, Ketone, Nitrile |

| Class | β-Ketonitrile |

Table 2: Potential Research Applications Summary

| Section | Application Area | Role of this compound | Status |

|---|---|---|---|

| 6.3.3 | Organic Electronics | Precursor for conjugated molecules and polymers | Potential |

| 6.4.1 | Enzyme Interaction Studies | Intermediate for synthesis of potential enzyme inhibitors | Indirect |

| 6.4.2 | Metabolic Pathway Studies | Starting material for biologically active probes | Indirect |

| 6.5 | Analytical Chemistry | Reference standard for quality control and method validation | Potential |

常见问题

Q. What are the common synthetic routes for 2-(4-Bromophenyl)-3-oxobutanenitrile, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via condensation reactions or electrophilic substitutions . For example:

- Condensation with chloroacetyl chloride : Electrophilic attack of phenylisothiocyanate on a β-ketonitrile precursor, followed by reaction with chloroacetyl chloride under basic conditions, yields the target compound. Optimizing the base (e.g., K₂CO₃) and solvent (e.g., THF) improves reaction efficiency .

- Cyanoacetylation : Reacting 4-bromophenylacetonitrile with an appropriate ketone or acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) can form the 3-oxobutanenitrile backbone. Temperature control (40–60°C) and inert atmospheres minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) enhances purity. Typical yields range from 60–85% depending on the method .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify the bromophenyl group (δ ~7.5–7.8 ppm for aromatic protons) and the oxobutanenitrile moiety (δ ~3.5–4.5 ppm for methylene groups). 2D NMR (COSY, HSQC) resolves coupling patterns .

- IR Spectroscopy : Strong absorbance at ~2240 cm⁻¹ confirms the nitrile group, while the carbonyl (C=O) stretch appears at ~1700 cm⁻¹ .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]⁺ expected for C₁₀H₈BrNO: 255.9784) .

Advanced Research Questions

Q. How can tautomeric equilibria in this compound be experimentally determined and computationally modeled?

- Methodological Answer :

- Experimental :

- Variable-Temperature NMR : Monitor chemical shifts in DMSO-d₆ or CDCl₃ at 25–100°C to detect keto-enol tautomerism. Enol content increases with temperature due to entropy-driven stabilization .

- X-ray Crystallography : Resolves the dominant tautomer in the solid state. For example, SHELXL refinement (via SHELX software) confirms the keto form due to planar geometry around the carbonyl group .

- Computational :

- DFT Calculations : Use Gaussian or ORCA software to model tautomeric energies. The E-enol isomer is thermodynamically favored due to reduced steric hindrance compared to the Z isomer .

Q. What strategies are recommended for resolving discrepancies between crystallographic data and spectroscopic observations in this compound?

- Methodological Answer :

- Structure Validation : Employ programs like PLATON (via SHELX) to check for missed symmetry, twinning, or disorder in crystallographic data. Compare experimental bond lengths/angles with DFT-optimized structures .

- Multi-Technique Cross-Validation : Combine X-ray data with solid-state NMR or Raman spectroscopy to confirm polymorphic forms. For example, a mismatch in carbonyl stretching frequencies (IR vs. crystallographic C=O distance) may indicate solvent inclusion .

- Error Analysis : Calculate R-factors and residual electron density maps to identify systematic errors. Refinement with anisotropic displacement parameters improves accuracy .

Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (e.g., using Gaussian) to identify reactive sites. The nitrile group (LUMO-rich) is susceptible to nucleophilic attack, while the carbonyl oxygen participates in hydrogen bonding .

- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways. Polar solvents stabilize transition states via dipole interactions, accelerating cyanide displacement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。